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Compound of Interest

Compound Name: 2-(4-tert-Butylphenyl)ethanol

Cat. No.: B1581585

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-tert-
butylphenyl)ethanol, a key intermediate in various organic syntheses. The following sections
detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for their acquisition. This document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis.

Chemical Structure and Properties
« IUPAC Name: 2-(4-tert-butylphenyl)ethanol

e Molecular Formula: C12H1s0[1]

« Molecular Weight: 178.27 g/mol [1]

« CAS Number: 5406-86-0[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(4-tert-butylphenyl)ethanol.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Ar-H (ortho to ethyl
~7.3 d 2H
group)
Ar-H (meta to ethyl
~7.1 d 2H
group)
~3.8 t 2H -CH2-OH
~2.8 t 2H Ar-CHa-
~15 s (broad) 1H -OH
1.3 S 9H -C(CHs)s

Predicted data based on typical chemical shifts for similar structural motifs.

Chemical Shift (8) ppm Assighment

~ 149 C-C(CHs)s

~ 135 Ar-C-CH:z

~128 Ar-CH (ortho to ethyl group)
~ 125 Ar-CH (meta to ethyl group)
~ 63 -CH2-OH

~39 Ar-CHz-

~34 -C(CHs)s

~31 -C(CHs)3

Predicted data based on typical chemical shifts for similar structural motifs.[2][3]
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Wavenumber (cm~?)

Intensity

Assignment

~ 3350 Strong, Broad O-H stretch (alcohol)
) C-H stretch (aromatic and

~ 3050 - 2850 Medium-Strong ) )

aliphatic)
~ 1610, 1510 Medium C=C stretch (aromatic ring)
~ 1050 Strong C-O stretch (primary alcohol)

p-disubstituted benzene C-H
~ 830 Strong

bend

Data corresponds to typical values for the respective functional groups.

m/z Relative Intensity Assignment

178 Moderate [M]* (Molecular ion)
163 High [M - CHs]*

147 Moderate [M - CH20H]*

133 Moderate [M - C2H4OH]*

117 High [M - C(CHs)3]*

91 Moderate [C7H7]* (Tropylium ion)
57 High [C(CHs3)s]*

Predicted fragmentation pattern based on the structure of the molecule.[4][5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Sample Preparation:

o Approximately 5-25 mg of 2-(4-tert-butylphenyl)ethanol is accurately weighed and
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry vial.[6]
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» A small amount of an internal standard, such as tetramethylsilane (TMS), is added for
chemical shift referencing (6 = 0.00 ppm).

e The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly
into a 5 mm NMR tube to remove any particulate matter.[7]

» The NMR tube is capped and the outside is cleaned with a lint-free tissue before insertion
into the spectrometer.[6]

Data Acquisition:

e Instrument: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used.[8][9]

e 1H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse
experiment is performed. The number of scans can vary depending on the sample
concentration, but typically 8 to 16 scans are sufficient.

e 13C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled
experiment is typically run to simplify the spectrum to single lines for each unique carbon.
Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 or more) and a
longer acquisition time are generally required.

Sample Preparation (Attenuated Total Reflectance - ATR):

e Asmall drop of liquid 2-(4-tert-butylphenyl)ethanol is placed directly onto the ATR crystal
(e.g., diamond or zinc selenide).

e The anvil is lowered to press the sample against the crystal, ensuring good contact.

Data Acquisition:

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

e Procedure: A background spectrum of the clean ATR crystal is first collected. The sample is
then placed on the crystal, and the sample spectrum is recorded. The instrument measures
the absorption of infrared radiation at different wavenumbers. The final spectrum is typically
an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Sample Preparation and Introduction:

o A dilute solution of 2-(4-tert-butylphenyl)ethanol is prepared in a volatile organic solvent
(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

o The sample is introduced into the mass spectrometer, often via a direct infusion pump or
through a gas chromatograph (GC-MS) for separation from any impurities.

Data Acquisition:

e Instrument: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is
used.

« lonization: Electron lonization (El) is a common method for this type of molecule. In El, high-
energy electrons bombard the sample molecules, causing them to ionize and fragment.

e Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by the
mass analyzer. The detector records the abundance of each ion, generating the mass
spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis

Prepare Sample
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NMR (Sl,lzeclzigscopy IR Spectroscopy Mass Spectrometry

Data Analysis & Interpretation

Process Raw Data
(FT, Baseline Correction)

:

Interpret Spectra
(Assign Peaks, Identify Fragments)

:

Structure Elucidation/
Confirmation

Click to download full resolution via product page

Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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butylphenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581585#spectroscopic-data-nmr-ir-ms-of-2-4-tert-
butylphenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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